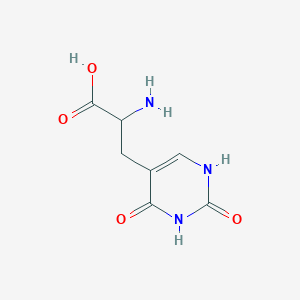![molecular formula C5H8N4 B13993852 5,6,7,8-Tetrahydro-[1,2,4]triazolo[1,5-C]pyrimidine](/img/structure/B13993852.png)
5,6,7,8-Tetrahydro-[1,2,4]triazolo[1,5-C]pyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5,6,7,8-Tetrahydro-[1,2,4]triazolo[1,5-f]pyrimidine is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. This compound is part of a broader class of triazolopyrimidines, which are known for their diverse biological activities and potential therapeutic applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-f]pyrimidine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the cyclization of 2-hydrazinopyrazine with orthoesters, followed by catalytic hydrogenation of the pyrazine moiety over palladium on carbon (Pd/C) to yield the target compound . The reaction is usually performed by refluxing the mixture in xylene for several hours .
Industrial Production Methods
For industrial-scale production, the synthesis methods are often optimized for cost-effectiveness and scalability. The use of commercially available and inexpensive reagents is emphasized to ensure the feasibility of large-scale production . The modification of existing methods to offer practical, cost-effective, and scalable approaches is crucial for making these compounds more accessible for further research and application .
Análisis De Reacciones Químicas
Types of Reactions
5,6,7,8-Tetrahydro-[1,2,4]triazolo[1,5-f]pyrimidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the triazole ring or other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a common method.
Substitution: Various electrophiles and nucleophiles can be used to introduce substituents under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized triazolopyrimidine derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s biological activity .
Aplicaciones Científicas De Investigación
5,6,7,8-Tetrahydro-[1,2,4]triazolo[1,5-f]pyrimidine has a wide range of scientific research applications:
Mecanismo De Acción
The mechanism of action of 5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-f]pyrimidine involves its interaction with specific molecular targets and pathways. For instance, as a DPP-4 inhibitor, the compound increases insulin production and decreases glucagon production in the pancreas, thereby helping to regulate blood glucose levels . The compound’s structure allows it to bind effectively to the active site of the enzyme, inhibiting its activity .
Comparación Con Compuestos Similares
Similar Compounds
5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine: This compound shares a similar triazole ring structure but differs in the arrangement of atoms and functional groups.
Sitagliptin Phosphate:
Uniqueness
5,6,7,8-Tetrahydro-[1,2,4]triazolo[1,5-f]pyrimidine is unique due to its specific structural arrangement, which imparts distinct biological activities and potential therapeutic applications. Its ability to modulate specific enzymes and pathways makes it a valuable compound in medicinal chemistry .
Propiedades
Fórmula molecular |
C5H8N4 |
|---|---|
Peso molecular |
124.14 g/mol |
Nombre IUPAC |
5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-c]pyrimidine |
InChI |
InChI=1S/C5H8N4/c1-2-6-4-9-5(1)7-3-8-9/h3,6H,1-2,4H2 |
Clave InChI |
MVXUMKKCVCSRQE-UHFFFAOYSA-N |
SMILES canónico |
C1CNCN2C1=NC=N2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![4-[6-(4-Carbamimidoylphenoxy)hexoxy]-3-iodobenzenecarboximidamide](/img/structure/B13993782.png)

![2-{[(4-tert-Butylcyclohexyl)oxy]methyl}oxirane](/img/structure/B13993801.png)
![1-[2-Ethoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethanone](/img/structure/B13993805.png)

![Tert-butyl 4-[5-(trifluoromethyl)pyridin-2-yl]oxypiperidine-1-carboxylate](/img/structure/B13993810.png)






